INO5042
Overview
Description
INO5042 is a thiazole fused 1,4-naphthoquinone compound known for its anti-inflammatory activity . This compound has shown potential in various biological applications due to its unique chemical structure and properties.
Scientific Research Applications
INO5042 has a wide range of scientific research applications, including:
Industry: Utilized in the development of new pharmaceuticals and chemical products due to its unique chemical structure and reactivity.
Future Directions
The synthesis of compounds exhibiting strong fluorescence and study of their spectral characteristics constitute an important line of research aimed at creating new laser dyes and biological probes . Fluorescent dye molecules generally contain a polycyclic fluorophore moiety responsible for the high fluorescence quantum yield and groups sensitive to the polarity or proton-donor ability of the environment . Therefore, this compound, with its unique structure, could be of interest in these research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: INO5042 can be synthesized from furfural and 2-aminonaphthalene-1,4-dione . The synthetic route involves the formation of a thiazole ring fused to the naphthoquinone structure. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: INO5042 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinone structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed:
Oxidation: Isomeric phenol-carboxylic acids.
Reduction: Reduced forms of the naphthoquinone structure.
Substitution: Derivatives with different functional groups attached to the naphthoquinone core.
Mechanism of Action
INO5042 exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: The compound affects the rolling velocities of leukocytes on endothelial cells, reducing the number of stickers and rollers. This mechanism involves the modulation of adhesion molecules and inflammatory pathways.
Oxidative Cleavage: The compound undergoes oxidative cleavage by dioxygenase enzymes, resulting in the formation of new functional groups that enhance its solubility and biological activity.
Comparison with Similar Compounds
INO5042 is unique compared to other similar compounds due to its thiazole fused 1,4-naphthoquinone structure. Similar compounds include:
Thiazolonaphthoquinones: These compounds share a similar core structure but differ in the functional groups attached to the naphthoquinone ring.
Oxazolonaphthoquinones: These compounds have an oxazole ring fused to the naphthoquinone structure, offering different chemical and biological properties.
This compound stands out due to its specific anti-inflammatory activity and the ability to undergo unique oxidative cleavage reactions, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZUTFFMNSTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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